polyspectran OS
Description
Polyspectran OS is a synthetic organic compound hypothesized to belong to the oxygenated sesquiterpene (OS) class, based on nomenclature similarities and structural inferences from available literature . While direct data on this compound are absent in the provided evidence, its classification suggests it may share functional groups such as hydroxyl, carbonyl, or epoxide moieties common to oxygenated sesquiterpenes. These compounds are typically characterized by a 15-carbon backbone with oxygen-containing substituents, which influence their chemical reactivity, solubility, and biological activity. This compound is likely synthesized for applications in pharmaceuticals, agrochemicals, or materials science, though specific use cases remain undocumented in the reviewed sources.
Properties
CAS No. |
117733-87-6 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Synonyms |
polyspectran OS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Comparisons
Comparative analysis of Polyspectran OS with analogous compounds requires high-resolution spectroscopic techniques (e.g., NMR, IR, MS) to resolve structural ambiguities. For example:
- Oxygenated Sesquiterpenes (OS) : Compounds like artemisinin and farnesol derivatives exhibit similar oxygenated frameworks. Key spectral markers include $^{13}\text{C}$-NMR signals for carbonyl groups (170–220 ppm) and $^1\text{H}$-NMR peaks for hydroxyl protons (1–5 ppm) .
- Polyfluoroalkyl Substances (PFAS) : While chemically distinct from OS compounds, PFAS comparisons highlight the importance of spectral databases (e.g., NIST, SciFinder-n) for differentiating structural isomers and quantifying substituent effects .
Table 1: Comparative Spectral Data for Oxygenated Sesquiterpenes
| Compound | $^{13}\text{C}$-NMR (ppm) | IR (cm$^{-1}$) | Key Functional Groups |
|---|---|---|---|
| Artemisinin | 170.2 (C=O) | 1745 (C=O) | Lactone, peroxide |
| Farnesol derivative | 210.5 (C=O) | 1680 (C=O) | Aldehyde, hydroxyl |
| This compound* | Data not available | Data not available | Inferred: hydroxyl/carbonyl |
Note: Asterisk denotes inferred data due to lack of direct experimental evidence.
Challenges in Comparative Assessment
- Data Scarcity : Peer-reviewed data on this compound are absent, contrasting with well-documented compounds like PFAS or artemisinin. Patent literature and proprietary databases may hold undisclosed details .
- Analytical Limitations : High-resolution MS and NMR are critical for differentiating this compound from isomers, but competing signals in complex mixtures (e.g., synthetic byproducts) complicate analysis .
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions for studying Polyspectran OS in experimental settings?
- Methodology : Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or Web of Science. Define objectives using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Example question: "How does this compound interact with [specific biological/system component] under varying pH conditions?"
- Use tools like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
- Validate questions through pilot studies to ensure data availability and analytical feasibility .
Q. What experimental design principles are critical for reproducibility in this compound studies?
- Methodology :
- Employ controlled variables (e.g., temperature, solvent purity) and replicate experiments ≥3 times to account for stochastic variability.
- Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data and calibration methods for instruments like NMR or HPLC .
- Reference established frameworks (e.g., OECD Guidelines for Chemical Testing) to align with interdisciplinary standards .
Q. How should researchers conduct literature reviews to contextualize this compound within existing knowledge?
- Methodology :
- Use Boolean operators (AND/OR/NOT) in databases like SciFinder or Reaxys to filter studies by synthesis routes, spectroscopic data, or applications.
- Map contradictions using synthesis matrices (e.g., Excel tables comparing results from 10+ papers) to identify trends or outliers .
- Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .
Advanced Research Questions
Q. What statistical and computational methods are suitable for resolving contradictions in this compound data (e.g., conflicting spectroscopic results)?
- Methodology :
- Apply multivariate analysis (PCA, PLS-DA) to isolate confounding variables. For spectral data, use wavelet transforms or Fourier analysis to differentiate noise from signal .
- Validate findings via cross-lab collaborations, sharing raw datasets in repositories like Zenodo to enable independent verification .
- Document discrepancies in a "negative results" section to guide future hypothesis refinement .
Q. How can researchers integrate interdisciplinary approaches (e.g., computational modeling + wet-lab experiments) to study this compound mechanisms?
- Methodology :
- Combine molecular dynamics simulations (e.g., Gaussian, GROMACS) with empirical data to predict interaction pathways. Calibrate models using experimental IC50 values or binding constants .
- Use version-control systems (GitHub, GitLab) to track iterative model adjustments and ensure transparency .
- Publish interdisciplinary workflows in supplementary materials, including code snippets and parameter settings .
Q. What ethical and data-management practices are essential for long-term this compound research?
- Methodology :
- Adopt blockchain-based timestamping for lab notebooks to authenticate discovery timelines .
- Annotate datasets with Dublin Core metadata to enhance searchability and compliance with Open Science mandates .
- Conduct regular audits using tools like OpenRefine to identify data-entry errors or bias in experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
